molecular formula C5H10N2O3 B12958336 L-Glutamine (13C5; 15N2)

L-Glutamine (13C5; 15N2)

Cat. No.: B12958336
M. Wt: 153.09 g/mol
InChI Key: ZDXPYRJPNDTMRX-KBYHDKJTSA-N
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Description

L-Glutamine is a non-essential amino acid, meaning our bodies can synthesize it. It plays a crucial role in various metabolic processes. Specifically, L-Glutamine serves as a carbon source for oxidation in certain cells. Its chemical structure includes both carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopic labels, making it L-Glutamine-13C5,15N2 .

Preparation Methods

Synthetic Routes::

  • L-Glutamine can be synthesized via several routes, including enzymatic reactions or chemical synthesis.
  • One common method involves amidation of L-glutamic acid using ammonia or ammonium salts.
  • Isotopically labeled L-Glutamine (¹³C₅, ¹⁵N₂) is prepared by incorporating labeled precursors during synthesis.
Industrial Production::
  • L-Glutamine is commercially produced for cell culture media and isotopically labeled protein studies.
  • Large-scale production typically involves fermentation using microorganisms like Escherichia coli.

Chemical Reactions Analysis

Reactions::

  • L-Glutamine participates in various reactions, such as amidation, hydrolysis, and transamination.
  • Oxidation and reduction reactions are essential for its metabolic functions.
Common Reagents and Conditions::
  • Ammonia or ammonium salts for amidation.
  • Enzymes (e.g., glutaminase) for hydrolysis.
  • Reducing agents (e.g., sodium borohydride) for reduction.
Major Products::
  • Amidation yields L-Glutamine.
  • Hydrolysis produces L-glutamic acid and ammonia.

Scientific Research Applications

L-Glutamine finds applications in:

    Cell Culture: Essential for maintaining cell viability and growth.

    Protein Labeling: Used in stable isotope labeling for NMR studies.

    Medicine: Supports immune function, wound healing, and gut health.

    Cancer Research: Investigated for its effects on tumor metabolism.

Mechanism of Action

  • L-Glutamine affects various pathways:

      Energy Metabolism: Provides carbon for the TCA cycle.

      Nitrogen Transport: Transfers nitrogen between tissues.

      Cell Signaling: Modulates mTOR and other pathways.

Comparison with Similar Compounds

  • L-Glutamine stands out due to its dual isotopic labeling (¹³C₅, ¹⁵N₂).
  • Similar compounds include L-glutamic acid, L-asparagine, and L-alanine.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

153.09 g/mol

IUPAC Name

(2R)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

ZDXPYRJPNDTMRX-KBYHDKJTSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[15NH2])[13C@H]([13C](=O)O)[15NH2]

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N

Origin of Product

United States

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